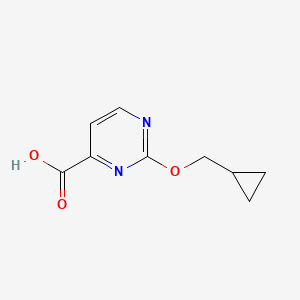

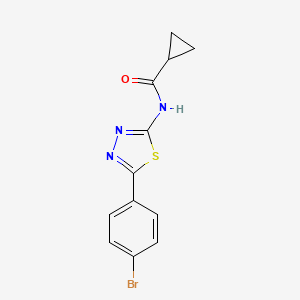

![molecular formula C12H13NO2 B2471114 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 160300-38-9](/img/structure/B2471114.png)

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The benzazepinone derivatives, closely related to 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one, have been synthesized and their structural properties explored through various analytical techniques. For instance, derivatives such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol were synthesized and their X-ray powder diffraction patterns obtained, detailing their crystalline structure and unit-cell parameters (Macías et al., 2011).

Biological Evaluation and Pharmacological Potentials

Benzazepinone derivatives also show potential in pharmacological applications. One study involved the synthesis of conformationally restricted dipeptidic moieties using the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold, showing notable shifts in affinity and selectivity towards opioid mu- and delta-receptors, which suggests potential in opioid-related therapeutic applications (Ballet et al., 2005).

Cytotoxicity and Anticancer Properties

Certain benzazepinone derivatives like dibenzofuran annulated 1-azepines, starting from dibenzofuran, indicated moderate cytotoxicity against human ovarian carcinoma cell lines, hinting at possible anticancer properties. The N-acetyl-5-methylene analog was particularly noted for its relatively higher cytotoxicity, providing insights into structural features associated with potential therapeutic effects (Yempala et al., 2020).

Novel Compounds and Synthetic Methodologies

Benzazepinone derivatives have been at the center of innovative synthetic methodologies, leading to the creation of novel compounds with potential biological activities. For example, a facile access to the 1,5-dihydro- and 1,3,4,5-tetrahydro-benzo[b]azepin-2-one ring systems was reported, which are found in pharmacologically important compounds, indicating the versatility of these derivatives in drug development (Pauvert et al., 2002).

Molecular Interactions and Assembly

Investigations into benzazepinone derivatives also delve into molecular interactions and assembly, contributing to our understanding of their structural characteristics and potential for forming more complex molecular architectures. This is exemplified by the study of hydrogen-bonded assembly in benzazepine derivatives, which crystallize in various dimensions, demonstrating intricate molecular interactions (Guerrero et al., 2014).

properties

IUPAC Name |

8-acetyl-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)10-3-2-9-4-5-12(15)13-7-11(9)6-10/h2-3,6H,4-5,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXVDRXLIUVAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC(=O)NC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)

![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)

![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)

![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)

![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)